molecular formula C11H9BrFNO2S2 B10926645 N-(4-Bromo-3-methylphenyl)-5-fluorothiophene-2-sulfonamide

N-(4-Bromo-3-methylphenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10926645
M. Wt: 350.2 g/mol
InChI Key: BHBDCSRTHYQKHP-UHFFFAOYSA-N
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Description

N~2~-(4-BROMO-3-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a brominated phenyl group, a fluorinated thiophene ring, and a sulfonamide functional group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-BROMO-3-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Fluorination: The addition of a fluorine atom to the thiophene ring.

    Sulfonamide Formation: The reaction of the intermediate compounds with sulfonamide reagents to form the final product.

These reactions often require specific catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-BROMO-3-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine and fluorine atoms can be substituted with other atoms or groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are often used.

    Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide (NaI) in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of halogenated derivatives.

Scientific Research Applications

N~2~-(4-BROMO-3-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(4-BROMO-3-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMO-3-METHYLPHENYL)-2-((4-FLUOROPHENYL)THIO)ACETAMIDE
  • N-(4-BROMO-3-METHYLPHENYL)PYRAZINE-2-CARBOXAMIDE

Uniqueness

N~2~-(4-BROMO-3-METHYLPHENYL)-5-FLUORO-2-THIOPHENESULFONAMIDE stands out due to its unique combination of brominated, fluorinated, and sulfonamide functional groups. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C11H9BrFNO2S2

Molecular Weight

350.2 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C11H9BrFNO2S2/c1-7-6-8(2-3-9(7)12)14-18(15,16)11-5-4-10(13)17-11/h2-6,14H,1H3

InChI Key

BHBDCSRTHYQKHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(S2)F)Br

Origin of Product

United States

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